1,2,3-triphenyl-2-propen-1-ol
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Overview
Description
1,2,3-triphenyl-2-propen-1-ol is an organic compound with the molecular formula C21H18O It is characterized by the presence of three phenyl groups attached to a propene backbone, with a hydroxyl group (-OH) at the first carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3-triphenyl-2-propen-1-ol can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with acetophenone in the presence of a base, such as sodium hydroxide, to form chalcone. This intermediate can then undergo further reactions to yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1,2,3-triphenyl-2-propen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form a saturated alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed.
Major Products Formed:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a saturated alcohol.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1,2,3-triphenyl-2-propen-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,3-triphenyl-2-propen-1-ol involves its interaction with molecular targets and pathways within biological systems. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The phenyl groups contribute to the compound’s stability and reactivity, allowing it to interact with various enzymes and receptors .
Comparison with Similar Compounds
1,3-Diphenyl-2-propene-1-ol: Similar structure but with two phenyl groups.
1,2,3-Triphenylcyclopropene: A related compound with a cyclopropene ring.
Uniqueness: 1,2,3-triphenyl-2-propen-1-ol is unique due to the presence of three phenyl groups and a hydroxyl group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H18O |
---|---|
Molecular Weight |
286.4g/mol |
IUPAC Name |
(E)-1,2,3-triphenylprop-2-en-1-ol |
InChI |
InChI=1S/C21H18O/c22-21(19-14-8-3-9-15-19)20(18-12-6-2-7-13-18)16-17-10-4-1-5-11-17/h1-16,21-22H/b20-16+ |
InChI Key |
QMCPCLHQCXJHSB-CAPFRKAQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(C3=CC=CC=C3)O |
SMILES |
C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(C3=CC=CC=C3)O |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(C3=CC=CC=C3)O |
Origin of Product |
United States |
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